Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate
Description
Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate is a quinoline derivative characterized by a hydroxy group at position 3, a trifluoromethyl group at position 8, and a methyl ester at position 2. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-6-3-2-4-7(12(13,14)15)10(6)16-5-8(9)17/h2-5,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJSKKWRZJWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582776 | |
| Record name | Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924633-56-7 | |
| Record name | Methyl 3-hydroxy-8-(trifluoromethyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924633-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxy-8-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemical Research
Building Block for Synthesis
- Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate serves as an important building block in the synthesis of more complex fluorinated quinoline derivatives. Its structural features allow for modifications that can lead to new compounds with tailored properties.
Reactivity and Chemical Transformations
- The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, the hydroxyl group can be oxidized to a carbonyl group, while the trifluoromethyl group can participate in nucleophilic substitution reactions. This versatility makes it useful in developing new synthetic pathways.
Biological Applications
Antimicrobial Properties
- Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of trifluoromethylquinoline possess enhanced antimicrobial properties, making them suitable candidates for further development as antimicrobial agents .
Antiviral Activity
- The compound has also been investigated for its potential antiviral properties. The incorporation of the trifluoromethyl group is believed to enhance its ability to interact with viral targets, thereby inhibiting viral replication.
Antineoplastic Activity
- There is ongoing research into the use of this compound in cancer treatment. Its structural characteristics allow it to interact with specific enzymes involved in cancer cell proliferation, suggesting potential applications in developing new antineoplastic agents .
Medicinal Chemistry
Pharmaceutical Development
- This compound is being studied for its potential role in developing new pharmaceuticals. Its unique structure may lead to novel therapeutic agents that could address various diseases, particularly those resistant to existing treatments .
Comparison with Other Compounds
- Compared to similar compounds like fluoroquinolones, this derivative shows promise due to its enhanced stability and biological activity attributed to the trifluoromethyl group. This makes it a valuable candidate for further medicinal chemistry research.
Industrial Applications
Material Science
- In addition to its biological applications, this compound is utilized in the development of materials with unique properties, such as liquid crystals and dyes. Its chemical stability and reactivity make it suitable for creating advanced materials used in various industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or antineoplastic effects. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Variants
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5)
- Structural Differences : The ethyl ester at position 3 and hydroxy group at position 4 contrast with the target compound’s methyl ester at position 4 and hydroxy at position 3.
- Impact: The ethyl ester increases molecular weight (271.19 vs. ~265 g/mol for methyl) and may enhance solubility in non-polar solvents.
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)
- Structural Differences : The trifluoromethyl group is at position 6 instead of 6.
- Impact: This positional shift modifies steric hindrance and electronic effects.
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (CAS 1065074-52-3)
- Structural Differences : The hydroxy and ester groups are at positions 4 and 2, respectively.
- Impact: The altered substitution pattern may reduce planarity of the quinoline ring, affecting π-π stacking interactions in biological systems .
Functional Group Modifications
Methyl 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylate (5b)
- Structural Differences : A benzoyl group replaces the hydroxy and trifluoromethyl groups.
- The absence of a trifluoromethyl group may decrease metabolic stability .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
- Structural Differences : Bromine replaces the trifluoromethyl group at position 7.
- Impact : Bromine’s electron-withdrawing nature and larger atomic radius may increase reactivity in nucleophilic substitutions but reduce stability compared to the trifluoromethyl group .
Antibacterial and Cytotoxicity Profiles
- Trifluoromethyl vs. Methyl at C-5/C-6 () : Compounds with trifluoromethyl groups at C-5 or C-6 showed variable antibacterial activity (IC50 = 2.5–5.4 µM) but higher cytotoxicity (IC50 = 3.2–5.4 µM). The target compound’s 8-trifluoromethyl group may reduce cytotoxicity while retaining potency due to optimized steric placement .
- Herbicidal Activity (): Quinoline derivatives with 4-(trifluoromethyl)phenyl groups exhibited herbicidal activity against rape (Table 1). The target compound’s 8-trifluoromethyl group may similarly enhance agrochemical efficacy through enhanced lipophilicity .
Physicochemical Properties
| Compound | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~265 | 3-OH, 8-CF₃, 4-COOCH₃ | Moderate (polar solvents) |
| Ethyl 4-hydroxy-8-CF₃-quinoline-3-carboxylate | 271.19 | 4-OH, 8-CF₃, 3-COOCH₂CH₃ | Low (non-polar solvents) |
| Methyl 4-hydroxy-8-CF₃-quinoline-2-carboxylate | 271.19 | 4-OH, 8-CF₃, 2-COOCH₃ | Moderate |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 310.12 | 4-OH, 8-Br, 3-COOCH₂CH₃ | Low |
Note: Solubility predictions based on substituent polarity and logP values inferred from structural data .
Biological Activity
Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate (CAS Number: 924633-56-7) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, antimalarial, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₈F₃NO₃. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties.
Antibacterial Activity
Research has shown that quinoline derivatives exhibit significant antibacterial properties. In a study evaluating various quinoline derivatives, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated notable antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| This compound | E. coli | 15 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.
Antimalarial Activity
The antimalarial potential of this compound was assessed in vitro against Plasmodium falciparum strains. The compound exhibited a significant inhibitory effect, with IC₅₀ values comparable to established antimalarial drugs.
| Compound | Strain | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | P. falciparum 3D7 | 0.12 |
| This compound | P. falciparum FCR-3 | 0.15 |
The results indicate that this compound could serve as a lead for further development in combating malaria, particularly in light of increasing resistance to traditional treatments.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 6.2 |
| A549 | 4.5 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, making it a promising candidate for cancer therapy.
Case Studies and Research Findings
- Antibacterial Study : In a comparative study of various quinoline derivatives, this compound was found to outperform several known antibiotics in terms of efficacy against resistant bacterial strains .
- Antimalarial Research : A recent study highlighted the effectiveness of this compound against both chloroquine-sensitive and -resistant strains of P. falciparum, suggesting its potential utility in malaria treatment .
- Cancer Cell Line Studies : Research conducted on multiple cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate?
The synthesis typically involves cyclocondensation of substituted aniline derivatives with methyl acetates under basic conditions, followed by esterification. For example, in related quinoline carboxylates, trifluoromethyl-substituted anilines are reacted with methyl acetoacetate to form the quinoline core. Subsequent hydrolysis and re-esterification yield the methyl ester (e.g., Step C in ). Key reagents include phosphorus oxychloride for hydroxyl-to-chloro substitution and sodium bicarbonate for purification .
Q. How is the structural integrity of this compound verified in academic research?
Structural confirmation employs spectroscopic methods:
- NMR : To assign substituent positions (e.g., trifluoromethyl at C8, hydroxyl at C3).
- LC-MS : For molecular weight validation (e.g., m/z 303.21 g/mol for related ethyl analogs, adjusted for methyl esters) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, particularly for assessing hydrogen bonding and steric effects of the trifluoromethyl group .
Q. What are the primary biological activities reported for this compound?
While direct data is limited, structurally similar quinoline derivatives exhibit:
- Antibacterial activity : Inhibition of DNA gyrase in Gram-negative bacteria.
- Anticancer potential : Cytotoxicity via topoisomerase II inhibition.
- Antiviral effects : Interference with viral replication enzymes (e.g., HIV protease) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% compared to conventional heating .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency but require rigorous drying to avoid hydrolysis.
- Purification : Recrystallization from acetone/water mixtures (as in ) removes byproducts like unreacted aniline derivatives .
Q. What strategies address conflicting biological activity data in published studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing under identical pH/temperature).
- Impurity effects : Use HPLC (≥95% purity) to eliminate confounding results from synthetic byproducts .
- Resistance mechanisms : Combine with efflux pump inhibitors (e.g., PAβN) to validate intrinsic activity .
Q. How does the trifluoromethyl group at C8 impact pharmacokinetic properties?
- Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays).
- Metabolic stability : Reduces CYP450-mediated oxidation due to electron-withdrawing effects, as shown in microsomal studies .
Q. What computational methods are used to predict SAR for derivatives of this compound?
- Docking studies : AutoDock Vina models interactions with bacterial gyrase (PDB: 1KZN), highlighting the role of the 3-hydroxy group in hydrogen bonding.
- QSAR models : Hammett constants for substituents predict bioactivity trends (e.g., electron-withdrawing groups at C8 enhance potency) .
Methodological Considerations
Q. How are crystallographic challenges resolved for this compound?
- Twinned data : SHELXD (for phasing) and TWINLAW (for detwinning) are applied to resolve overlapping reflections caused by the trifluoromethyl group’s steric bulk .
- Hydrogen bonding networks : Olex2 visualization tools map interactions between the hydroxyl group and solvent molecules .
Q. What analytical techniques optimize reaction monitoring during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
